3-methylhex-1-yn-3-amine;hydrochloride

Catalog No.
S12579931
CAS No.
108575-33-3
M.F
C7H14ClN
M. Wt
147.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-methylhex-1-yn-3-amine;hydrochloride

CAS Number

108575-33-3

Product Name

3-methylhex-1-yn-3-amine;hydrochloride

IUPAC Name

3-methylhex-1-yn-3-amine;hydrochloride

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

InChI

InChI=1S/C7H13N.ClH/c1-4-6-7(3,8)5-2;/h2H,4,6,8H2,1,3H3;1H

InChI Key

KLVKSLSIYDBUCU-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C#C)N.Cl

3-Methylhex-1-yn-3-amine; hydrochloride is a chemical compound characterized by the molecular formula C7H13NHClC_7H_{13}N\cdot HCl. It is a hydrochloride salt derived from 3-methylhex-1-yn-3-amine, which features a terminal alkyne group and an amine functional group. This compound is typically encountered as a solid at room temperature and is utilized in various chemical and biological applications due to its unique structural properties.

, making it particularly versatile for research and industrial applications .

This comprehensive overview highlights the significance of 3-methylhex-1-yn-3-amines; hydrochloride within chemical research, biological activity, and practical applications while comparing it with structurally similar compounds to emphasize its distinctive characteristics.

Research indicates that 3-methylhex-1-yn-3-amine; hydrochloride exhibits significant biological activity. Its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The alkyne group can form covalent bonds with active sites on enzymes, potentially leading to inhibition or modulation of enzyme activity. Furthermore, the amine group can engage in hydrogen bonding and electrostatic interactions, affecting binding affinity and specificity.

The synthesis of 3-methylhex-1-yn-3-amine; hydrochloride typically involves the following steps:

  • Starting Material: The synthesis begins with 3-methylhex-1-yne.
  • Reaction with Amine: It reacts with ammonia or an amine under controlled conditions, often facilitated by a catalyst.
  • Formation of Hydrochloride Salt: The resulting product is treated with hydrochloric acid to yield the hydrochloride salt, usually performed in an aqueous or alcoholic medium at room temperature.

In industrial settings, the synthesis is scaled up while maintaining stringent control over reaction conditions to ensure high purity and yield.

3-Methylhex-1-yn-3-amine; hydrochloride has diverse applications across multiple fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
  • Biological Research: The compound is utilized in studies involving enzyme inhibition and protein interactions.
  • Pharmaceutical Development: It is explored for potential therapeutic applications, acting as a precursor in the synthesis of pharmaceutical agents.
  • Industrial Use: The compound finds applications in producing specialty chemicals and materials .

Studies on the interactions of 3-methylhex-1-yn-3-amine; hydrochloride have shown its ability to modulate various biochemical pathways. Its amine group facilitates hydrogen bonding, while the alkyne moiety participates in addition reactions. These interactions are critical for understanding its role in biological systems and its potential therapeutic uses.

Several compounds share structural similarities with 3-methylhex-1-yn-3-amine; hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Methylhex-1-yn-3-amineSimilar backbone but different position of the triple bondUsed as a building block in organic synthesis
Hex-1-yn-3-amineLacks methyl substitution on the hexane chainSimpler structure, less steric hindrance
5-Methylhex-2-yn-3-aminePositional isomer with triple bond at a different locationDifferent reactivity profile due to position change

Uniqueness: The unique combination of both an alkyne and an amine group in 3-methylhex-1-yn-3-amines; hydrochloride allows it to participate in a wide array of

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

147.0814771 g/mol

Monoisotopic Mass

147.0814771 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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